3-Bromo-2-chloro-4-ethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

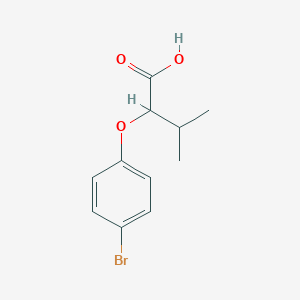

3-Bromo-2-chloro-4-ethylpyridine is a chemical compound with the CAS Number: 1622843-50-8 . It has a molecular weight of 220.5 . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, a series of novel pyridine derivatives were synthesized in moderate to good yield by applying this method to 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 220.5 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Halogen Atom Migration in Halogeno-Derivatives of Pyridine

Research on the migration of halogen atoms in halogeno-derivatives of pyridine shows the dynamic behavior of halogen atoms under certain conditions, which is crucial for understanding the reactivity and potential applications of such compounds in synthetic chemistry. For instance, when 3-bromo-2,4-dihydroxypyridine is chlorinated, a repositioning of bromine and chlorine atoms occurs, highlighting the compound's role in halogen exchange reactions and its utility in synthesizing various halogenated pyridine derivatives (Hertog & Schogt, 2010).

Practical Pyridyne Precursors

The development of practical 2,3-pyridyne precursors, such as 3-Bromo-2-chloro-4-methoxypyridine, underscores the importance of halogenated pyridines in organic synthesis. These precursors facilitate the regioselective synthesis of complex organic molecules, demonstrating the critical role of halogenated pyridines in constructing molecular architectures with precision (Walters, Carter, & Banerjee, 1992).

Isostructurality in Halogenated Pyridinium Compounds

Studies on halogenated pyridinium compounds reveal that despite different substitution patterns, compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide exhibit isostructural properties. This finding suggests that halogenated pyridines can form structurally similar motifs despite variations in their halogenation patterns, offering insights into crystal engineering and the design of molecular materials with predictable structures (Jones & Vancea, 2003).

Polymers and Polyelectrolytes

Research into polyelectrolytes highlights the synthesis of polymers using 4-vinylpyridine, a related pyridine derivative, demonstrating the broader applicability of pyridine-based compounds in polymer science. These findings contribute to the development of materials with specific electrical and solubility properties, underscoring the versatility of pyridine derivatives in materials science (Fuoss & Strauss, 1948).

Synthesis of Thienopyridines

The synthesis of thienopyridines from ortho-halogenated pyridine derivatives, including processes involving 3-bromo-2-cyanomethylpyridine, illustrates the strategic use of halogenated pyridines in heterocyclic chemistry. This research underscores the utility of such compounds in synthesizing heterocyclic structures that are valuable in pharmaceuticals and agrochemicals (Bremner et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

Bromine and chlorine substituents on the pyridine ring could potentially enhance the compound’s reactivity, allowing it to interact with its targets in a unique manner .

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The presence of halogens (bromine and chlorine) and an ethyl group on the pyridine ring could influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Pyridine derivatives can exert various biological effects, depending on their specific structures and functional groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-chloro-4-ethylpyridine .

Properties

IUPAC Name |

3-bromo-2-chloro-4-ethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQYDICXGUTDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2994627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)

![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)

![2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2994643.png)

methanone](/img/structure/B2994644.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)